

# An In-depth Technical Guide to 4-bromo-1H-indol-6-amine

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## Compound of Interest

Compound Name: 4-bromo-1H-indol-6-amine

Cat. No.: B1326373

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## Introduction

**4-bromo-1H-indol-6-amine** is a substituted indole derivative characterized by a bromine atom at the C4 position and an amino group at the C6 position of the indole ring. This arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of the amino and bromo moieties provides reactive handles for further chemical modification. This guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential applications of **4-bromo-1H-indol-6-amine**.

## Core Chemical and Physical Properties

The fundamental physicochemical properties of **4-bromo-1H-indol-6-amine** are summarized below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally.

Property	Value	Source
CAS Number	375369-03-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	211.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Predicted Density	1.753 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Predicted Boiling Point	405.6 ± 25.0 °C	<a href="#">[1]</a>
Predicted pKa	17.30 ± 0.30	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-bromo-1H-indol-6-amine**. While a comprehensive public database of its spectra is not readily available, data for its isomers and related bromoindoles can provide insights into expected spectral features. Chemical vendors may provide compound-specific spectra upon request.[\[3\]](#)

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the amine (-NH<sub>2</sub>) protons, and the N-H proton of the indole. The coupling patterns between adjacent protons would be critical for confirming the substitution pattern.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The <sup>13</sup>C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.
- IR (Infrared) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for both the indole and the primary amine (typically in the 3200-3500 cm<sup>-1</sup> region), C-H aromatic stretching (around 3000-3100 cm<sup>-1</sup>), and C=C aromatic stretching (around 1450-1600 cm<sup>-1</sup>). The C-Br stretch would appear in the fingerprint region at lower wavenumbers.
- Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

single bromine atom.

## Experimental Protocols

Detailed experimental protocols for the synthesis and handling of **4-bromo-1H-indol-6-amine** are often proprietary. However, general synthetic strategies for substituted indoles can be adapted.

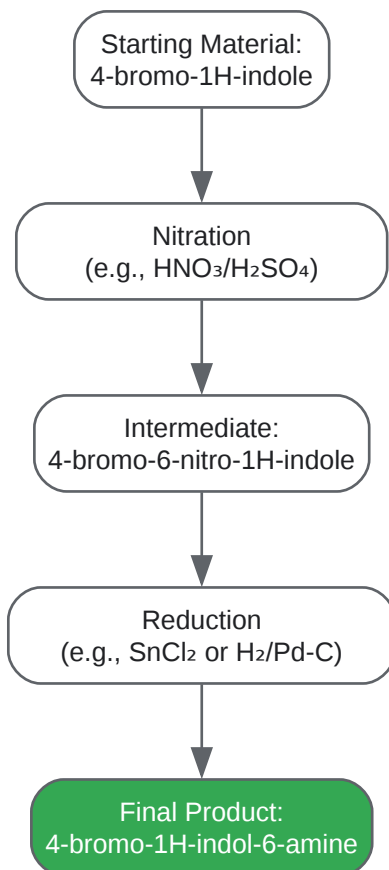
### General Synthesis via Nitration and Reduction

A common approach to synthesizing aminoindoles involves the nitration of a bromoindole precursor followed by the reduction of the nitro group.

Methodology:

- **Nitration of 4-bromo-1H-indole:** 4-bromo-1H-indole is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under carefully controlled temperature conditions to introduce a nitro group onto the indole ring, preferentially at the C6 position.
- **Purification:** The resulting 4-bromo-6-nitro-1H-indole is isolated and purified, typically using column chromatography on silica gel.
- **Reduction of the Nitro Group:** The purified nitro-intermediate is then subjected to a reduction reaction to convert the nitro group ( $-\text{NO}_2$ ) to a primary amine ( $-\text{NH}_2$ ). Common reducing agents for this transformation include tin(II) chloride ( $\text{SnCl}_2$ ) in ethanol or catalytic hydrogenation using a metal catalyst like palladium on carbon ( $\text{Pd/C}$ ) under a hydrogen atmosphere.
- **Final Purification:** The final product, **4-bromo-1H-indol-6-amine**, is purified from the reaction mixture using techniques such as extraction, precipitation, or column chromatography to yield the desired compound.

## General Synthesis Workflow for 4-bromo-1H-indol-6-amine

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## General Synthesis Workflow

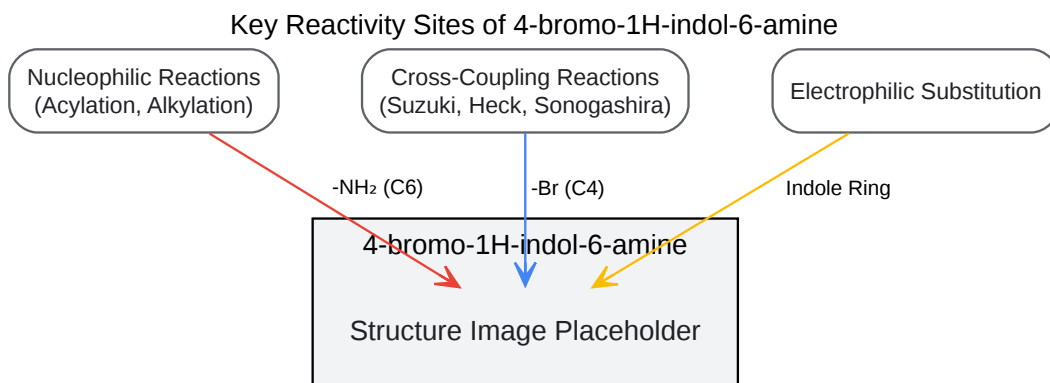
## Reactivity and Potential Applications

The chemical reactivity of **4-bromo-1H-indol-6-amine** is dictated by its three key structural components: the indole ring, the amino group, and the bromine atom.

- **Amino Group Reactivity:** The primary amine at the C6 position is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, sulfonation, and diazotization, allowing for the introduction of a wide variety of functional groups.

- **Bromo Group Reactivity:** The bromine atom at the C4 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the elaboration of the indole core with diverse substituents.
- **Indole Ring Reactivity:** The indole nucleus itself can participate in electrophilic substitution reactions, although the positions of substitution will be directed by the existing activating (amino) and deactivating (bromo) groups.

This multi-faceted reactivity makes **4-bromo-1H-indol-6-amine** a key intermediate in the synthesis of complex molecules. Bromo-substituted indoles and related heterocyclic compounds have shown potential in various therapeutic areas.[4] For instance, the presence of a bromo-substituent in certain molecular scaffolds has been linked to enhanced antibacterial activity.[4] Furthermore, indole derivatives are investigated for applications as anti-cancer and anti-inflammatory agents.[5][6]



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